molecular formula C16H19F3N2S B460691 2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 626228-67-9

2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B460691
CAS No.: 626228-67-9
M. Wt: 328.4g/mol
InChI Key: YAEBAHPKIALFPV-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound characterized by the presence of a butylsulfanyl group, a trifluoromethyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity and binding affinity to certain proteins. The butylsulfanyl group can participate in redox reactions, potentially affecting the compound’s activity. The tetrahydroquinoline core provides a rigid scaffold that can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butylsulfanyl)-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to the combination of its functional groups and the tetrahydroquinoline core. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-butylsulfanyl-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2S/c1-3-4-7-22-15-12(9-20)14(16(17,18)19)11-8-10(2)5-6-13(11)21-15/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEBAHPKIALFPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(CC(CC2)C)C(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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